Fragment-Based Drug Discovery: Scaffold Conformational Metrics
4-(Thien-2-ylmethyl)aniline is specifically categorized as a 'fragment molecule' and is used as a scaffold for molecular linking, expansion, and modification in drug discovery [1]. While quantitative comparative activity data against specific analogs are not available in the public domain, its defined topological polar surface area (TPSA) of 54.26 Ų and exactly two rotatable bonds place it within a desirable property space for fragment-based lead generation, offering a balance of rigidity and flexibility not present in many commercial aniline fragments .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 54.26 Ų |
| Comparator Or Baseline | Fragment-like property range (< 60 Ų recommended) |
| Quantified Difference | Meets fragment-likeness criteria |
| Conditions | In silico calculation (standardized molecular descriptor) |
Why This Matters
This defined descriptor confirms its suitability as a starting point for fragment-based screening, ensuring procurement aligns with established drug discovery property guidelines.
- [1] TargetMol. 4-(Thien-2-ylmethyl)aniline (Fr12641). Product Description. View Source
